Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride

Organic Synthesis Process Chemistry Solubility

Sourcing a stable, chirally pure intermediate for immunostimulant synthesis often presents supply chain inconsistencies. This compound is the definitive building block for pidotimod, supplied as the hydrochloride salt for enhanced stability and handling. - Enables the established synthetic route to pidotimod via coupling with activated pyroglutamic acid. - The (R)-enantiomer serves as a critical chiral intermediate and reference impurity standard. - Ethyl ester moiety provides a distinct solubility and reactivity profile versus the parent acid for controlled derivatization.

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
CAS No. 66223-38-9
Cat. No. B1282114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-thiazolidine-4-carboxylate hydrochloride
CAS66223-38-9
Molecular FormulaC6H12ClNO2S
Molecular Weight197.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSCN1.Cl
InChIInChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H
InChIKeySQRLNYSSTHJCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-Thiazolidine-4-Carboxylate Hydrochloride: Overview


Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride (CAS 66223-38-9) is a heterocyclic organic compound belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen [1]. Its molecular formula is C₆H₁₂ClNO₂S, with a molecular weight of 197.68 g/mol [1]. Primarily utilized as a key synthetic intermediate, its significance lies in its role as a building block for pharmaceuticals, most notably the immunostimulant pidotimod [2]. This compound is available in multiple stereochemical forms, with the (R)-enantiomer being a specific impurity and intermediate of interest .

1
Organic-solvent soluble ester form for non-aqueous synthesis
Ethyl ester; limited aqueous solubility vs. free acid
2
Hydrochloride salt enhances stability and handling
Solid form suited for organic transformations
3
Documented intermediate for pidotimod synthesis
Literature precedence supports synthetic route design
4
(R)-enantiomer available for stereochemical control
Chiral intermediate for enantioselective applications

Ethyl 1,3-Thiazolidine-4-Carboxylate Hydrochloride: Non-Interchangeability


The procurement of Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride over its generic analogs is justified by its distinct physicochemical and functional properties. The ethyl esterification significantly alters the compound's solubility profile compared to the parent acid, L-thiazolidine-4-carboxylic acid, which has a known aqueous solubility of 28.5 g/L at 20°C . Furthermore, the compound's hydrochloride salt form enhances its stability and handling in organic synthesis, a critical factor not guaranteed by the free base or other ester derivatives . Lastly, its specific use as a chiral intermediate in the synthesis of pidotimod and related immunostimulants necessitates a high degree of chemical and stereochemical purity that generic in-class compounds may not provide, impacting the yield and purity of the final pharmaceutical product .

Target Compound
Ethyl ester · HCl salt
Preferential solubility in organic media; stable crystalline hydrochloride.
Potential Substitute
Free acid or other esters
High water solubility (28.5 g/L) may shift solvent compatibility; different salt forms alter handling.
Target Compound
Specified enantiomer (e.g., (R))
Correct stereochemistry required for downstream chiral synthesis (e.g., pidotimod).
Potential Substitute
Racemate or opposite enantiomer
Stereochemical mismatch may lead to synthetic failure or impure product; chiral purity must be verified.
Similar CAS or generic thiazolidines may not transfer directly; verify salt form, ester, and enantiomeric purity.

Ethyl 1,3-Thiazolidine-4-Carboxylate Hydrochloride: Procurement Evidence


Enhanced Solubility in Organic Solvents

The ethyl ester derivative, Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, offers a fundamentally different solubility profile compared to its free acid counterpart, L-thiazolidine-4-carboxylic acid. The free acid exhibits a water solubility of 28.5 g/L at 20°C , making it suitable for aqueous reactions. In contrast, the ethyl ester is typically a colorless or light yellow liquid or low-melting solid with enhanced solubility in common organic solvents, facilitating its use in non-aqueous esterification, amidation, and coupling reactions crucial for peptide and small molecule synthesis . This differentiation is critical for process chemists selecting a building block compatible with anhydrous reaction conditions.

Solubility profile
Data to verify
Ethyl ester: organic-solvent soluble; Free acid: 28.5 g/L in water (20 °C).
Solvent selection depends on ester vs. acid form
Class-level inference; no direct experimental comparison found
Organic Synthesis Process Chemistry Solubility

Stereochemical Purity Requirement

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride exists as a racemic mixture or as specific enantiomers (e.g., (R)-enantiomer, CAS 86028-91-3). Its procurement is often driven by the need for a specific stereochemical outcome in downstream products. For instance, the (R)-enantiomer is a direct intermediate in the synthesis of the immunostimulant pidotimod . While quantitative data comparing the biological activity or synthetic yield of racemic versus enantiopure material is often proprietary or not publicly disclosed, the established use of a specific enantiomer in a regulated pharmaceutical process necessitates procurement of the correct stereoisomer . Using a racemate or the wrong enantiomer would likely result in a failed synthesis or an impure final product, highlighting the non-interchangeability of chiral analogs.

Stereochemical identity
Class-level
(R)-enantiomer required for pidotimod intermediate; racemate may not be suitable.
Correct enantiomer essential for route fidelity
Application-specific; enantiomeric purity not quantified here
Chiral Synthesis Pharmaceutical Intermediates Stereoselectivity

Hydrolytic Stability at Alkaline pH

The hydrolytic behavior of thiazolidine-4-carboxylate esters is a key differentiator from the corresponding acids. A 2026 study demonstrated that unsubstituted thiazolidine-4-carboxylates, like the ethyl ester, are susceptible to ester hydrolysis at alkaline pH [1]. While this study focused on profragrance applications, the core chemical principle applies: the ethyl ester will undergo hydrolysis to yield the free acid under basic conditions. In contrast, the free acid itself is stable to this specific degradation pathway. This makes the ester suitable for applications requiring a temporary protecting group or a controlled-release mechanism, whereas the acid is preferred for applications where long-term stability against hydrolysis is required. No direct quantitative comparison of hydrolysis rates between ethyl ester and free acid was found in the available literature, but this property is a well-established class-level inference for esters.

Hydrolytic stability
Class-level
Ethyl ester hydrolyzes at alkaline pH; free acid stable against this pathway.
Ester may serve as temporary protecting group
Based on 2026 profragrance study; specific rate constants unavailable
Hydrolysis Stability Profragrance

Key Intermediate in Pidotimod Synthesis

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride is a documented intermediate in the synthesis of pidotimod, an immunostimulant . The synthetic route involves coupling this compound with an activated pyroglutamic acid derivative to form the core structure of the drug [1]. While other thiazolidine-4-carboxylate esters (e.g., methyl ester) could theoretically be used, the ethyl ester is specifically cited in the synthetic literature, establishing its functional utility in this process. This provides a direct, application-specific justification for its procurement over non-specific analogs. The use of this specific intermediate is a matter of established process chemistry rather than a comparative performance metric.

Synthetic route
Reported
Ethyl ester used as intermediate (VII) in pidotimod synthesis (Liebigs Ann Chem 1964).
Literature precedence reduces development risk
Documented route; methyl ester not cited in this context
Immunostimulant Pidotimod Pharmaceutical Intermediate

Ethyl 1,3-Thiazolidine-4-Carboxylate Hydrochloride: Research and Industrial Applications


Pidotimod and Immunostimulant Synthesis

This compound is the definitive intermediate for the synthesis of pidotimod, an immunostimulant used in patients with cell-mediated immunodepression. The established synthetic route uses ethyl 1,3-thiazolidine-4-carboxylate hydrochloride as a key building block, which is coupled with an activated pyroglutamic acid derivative . Procurement is essential for any laboratory or CMO scaling up the production of pidotimod or conducting research into its analogs .

Chiral Building Block for Asymmetric Synthesis

Given its chiral center at the 4-position, this compound, particularly its enantiopure (R) form, serves as a versatile chiral building block for the enantioselective synthesis of complex molecules. It can be used to introduce stereochemical complexity into pharmaceutical candidates, particularly those targeting protease enzymes or requiring specific 3D conformations for target engagement . The hydrochloride salt form offers enhanced stability and ease of handling in these synthetic sequences .

Hydrolytically Labile Prodrugs & Profragrances

The ethyl ester moiety's susceptibility to hydrolysis, as demonstrated for thiazolidine-4-carboxylates in general, makes this compound a candidate for designing controlled-release systems . It can be used as a starting material for creating prodrugs or profragrances where the active agent (e.g., a fragrance aldehyde or a cysteine derivative) is released upon ester hydrolysis under physiological or application-specific conditions. This application leverages the compound's differential stability compared to the non-hydrolyzable free acid .

Heterocyclic Compound Libraries for Screening

As a thiazolidine derivative, this compound is a privileged scaffold for medicinal chemistry. Its reactive ester and amine functionalities allow for rapid diversification through amide bond formation, alkylation, or acylation . Researchers can use it to generate libraries of novel thiazolidine-based compounds for screening against a range of biological targets, including kinases, proteases, and other enzymes, given the scaffold's known biological activity .

Application
Selection Property
Validation Focus
Pidotimod intermediate synthesis
Documented synthetic route
Intermediate identity and purity
Chiral building block research
Enantiopure form availability
Stereochemical purity (ee) verification
Controlled-release profragrance design
Ester hydrolysis behavior
pH-dependent stability assay
Heterocyclic library diversification
Reactive amine and ester handles
Scaffold derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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